4-Nitroazobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science: Photoresponsive Polymers and Liquid Crystals

- The azobenzene moiety in 4-NAB exhibits photoisomerization, meaning it can switch between different configurations upon exposure to light. This property makes it a potential candidate for developing photoresponsive polymers and liquid crystals.

- By incorporating 4-NAB into polymers, researchers can create materials that change their shape, color, or other properties in response to light. This opens doors for applications in areas like optical data storage, microfluidics, and artificial muscles.

- Similarly, 4-NAB's photoisomerization can be utilized to design light-responsive liquid crystals. These materials exhibit unique optical properties that can be manipulated by light, finding potential use in displays, sensors, and photonic devices.

Environmental Science: Detection and Removal of Heavy Metals

- Recent research explores the potential of 4-NAB and its derivatives as adsorbents for capturing heavy metals from water and wastewater.

- The nitro group in 4-NAB is believed to interact with positively charged metal ions, facilitating their adsorption onto the material. This approach offers a potential solution for removing harmful heavy metals from contaminated water sources.

Biomedical Research: Potential Antibacterial Properties

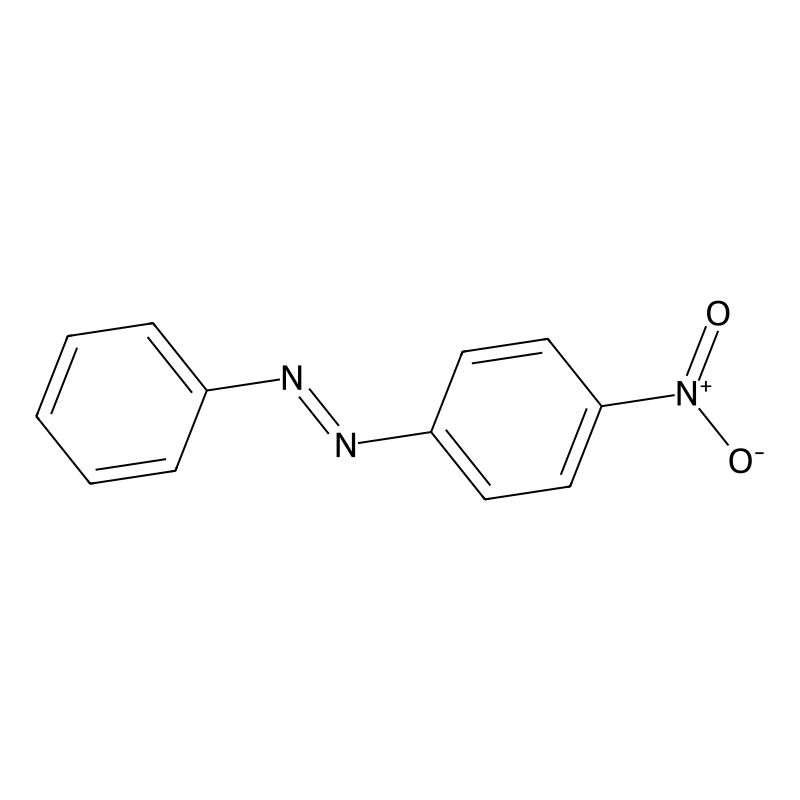

4-Nitroazobenzene is an organic compound with the chemical formula CHNO. It features an azo group (-N=N-) connecting two aromatic rings, one of which has a nitro group (-NO) attached at the para position. This compound is known for its vivid yellow color and is primarily utilized in dye applications and as a photoswitch due to its ability to undergo reversible isomerization between its trans and cis forms upon exposure to light.

The mechanism of action of 4-Nitroazobenzene revolves around its photoisomerization process. Upon absorbing light, the molecule undergoes a rearrangement of its electron cloud, leading to a change in its shape (from trans to cis) and associated properties. This light-induced change allows for potential applications in molecular switches and optical data storage where controlled manipulation of light response is desired [].

4-Nitroazobenzene can be harmful if inhaled, ingested, or absorbed through the skin []. It may cause irritation to eyes, skin, and respiratory tract. The nitro group contributes to its potential explosive nature, especially at high temperatures []. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and consult safety data sheets (SDS) before use.

- Isomerization: The compound can undergo thermal and photochemical cis-trans isomerization. The thermal process involves a rotation around the azo bond, while photochemical isomerization occurs under UV light, leading to structural changes that affect its optical properties .

- Reduction Reactions: Under certain conditions, 4-nitroazobenzene can be reduced to form hydrazo derivatives or amines. This reaction typically occurs in the presence of reducing agents or under specific wavelengths of light .

- Electrophilic Aromatic Substitution: The nitro group can influence the reactivity of the aromatic system, making it susceptible to electrophilic substitution reactions, which can modify the compound's structure further .

Research indicates that 4-nitroazobenzene exhibits various biological activities:

- Toxicity: It is classified as harmful if ingested or if it comes into contact with skin. The nitro group contributes to its potential toxicity, including acute dermal and oral toxicity .

- Antimicrobial Properties: Some studies suggest that derivatives of 4-nitroazobenzene may possess antimicrobial properties, although more research is needed to fully elucidate these effects.

Several methods exist for synthesizing 4-nitroazobenzene:

- Nitration of Azobenzene: This method involves the nitration of azobenzene using a mixture of concentrated nitric and sulfuric acids. The reaction typically yields 4-nitroazobenzene as a major product due to the directing effects of the azo group.

- Reduction of 4-Nitrophenylhydrazine: Another approach involves the reduction of 4-nitrophenylhydrazine under controlled conditions, facilitating the formation of 4-nitroazobenzene .

- Green Chemistry Approaches: Recent advancements have introduced greener synthesis methods utilizing sodium hypochlorite in dichloromethane, promoting environmentally friendly practices in chemical synthesis .

4-Nitroazobenzene has several applications across various fields:

- Dyes and Pigments: It is commonly used as a dye in textiles and other materials due to its vibrant color.

- Photoswitches in Molecular Electronics: Its ability to undergo reversible isomerization makes it suitable for use in molecular electronic devices, where it can act as a switch .

- Research Tool: The compound serves as a model system for studying azo compounds' photochemical behavior and kinetics.

Studies on 4-nitroazobenzene have focused on its interactions with solvents and substrates:

- Solvent Effects on Isomerization: Research indicates that solvent polarity significantly influences the rate of cis-trans isomerization. Polar solvents tend to lower activation energies, facilitating faster reactions .

- Surface Interactions: Investigations into how 4-nitroazobenzene interacts with surfaces like gold and silicon have shown that these interactions can affect isomerization capabilities, which is crucial for applications in nanoscale electronics .

Several compounds share structural similarities with 4-nitroazobenzene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Azobenzene | CHN | Lacks electron-withdrawing groups; less reactive. |

| 4-Diethylamino-4'-nitroazobenzene | CHNO | Contains electron-donating groups; more photochemically active. |

| 4-Aminophenylazo-2-naphthol | CHNO | Exhibits different biological activity due to additional hydroxyl group. |

Uniqueness of 4-Nitroazobenzene

The presence of the nitro group in 4-nitroazobenzene imparts unique electronic properties that enhance its reactivity compared to similar compounds. Its ability to participate in both thermal and photo

4-Nitroazobenzene (C₁₂H₉N₃O₂), a nitro-substituted derivative of azobenzene, was first synthesized in the late 19th century through nitration reactions of azobenzene. Early synthetic routes involved nitrating azobenzene with fuming nitric acid, as documented in historical German chemical literature from 1899. The compound gained prominence in the 20th century due to its vivid coloration and photochemical properties. A pivotal advancement occurred in 1912 when Green and colleagues developed a diazonium salt-based synthesis method, enabling more controlled production. Industrial-scale synthesis emerged in the 1960s, with optimized nitration processes using mixed sulfuric-nitric acid systems under temperature-controlled conditions (0–80°C).

Significance in Chemical Research

4-Nitroazobenzene serves as a model system for studying:

- Photoswitching mechanisms: Its trans-cis isomerization under light irradiation (λ = 300–400 nm) enables applications in molecular electronics.

- Electron transfer processes: The nitro group acts as an electron acceptor, facilitating charge-transfer studies in supramolecular systems.

- Solvent-solute interactions: Polar solvents like acetone reduce thermal isomerization activation energies by 15–20% compared to nonpolar media.

Key research milestones include the 2002 Raman spectroelectrochemistry study demonstrating its redox behavior on carbon electrodes and the 2015 quantum chemical analysis of exciton splitting in dimeric configurations.

Overview of Current Research Directions

Contemporary studies focus on three primary areas:

Advanced Material Design:

Kinetic Analysis:

Spectroscopic Innovations:

Structural and Synthetic Chemistry

Molecular Architecture

The molecule features:

- N=N azo bond (1.25–1.35 Å length, depending on isomer)

- Nitro group at the para position (C-NO₂ bond length: 1.47 Å)

- Dihedral angle between phenyl rings: 173.5° (cis) vs. 180° (trans)

Quantum chemical calculations reveal substantial electron density redistribution upon photoexcitation, with 85% of the lowest unoccupied molecular orbital localized on the nitro moiety.

Synthetic Methodologies

Laboratory-Scale Synthesis:

Direct Nitration:

Azobenzene + HNO₃/H₂SO₄ (1:3 v/v) → 4-Nitroazobenzene (Yield: 68–72%)

Optimal conditions: 40–60°C, 4–6 hr reaction timeDiazonium Coupling:

p-Nitroaniline → Diazonium salt + Benzene → 4-Nitroazobenzene (Yield: 82–86%)

Industrial Production:

Continuous flow reactors achieve 90% conversion efficiency using:

- Zinc dust reduction of nitrobenzene precursors

- Electrosynthesis methods (Current density: 0.5–1.2 A/dm²)

Physicochemical Properties

Spectral Characteristics

| Property | Trans-Isomer | Cis-Isomer |

|---|---|---|

| λ_max (UV-Vis) | 348 nm (ε = 24,500) | 438 nm (ε = 8,300) |

| N=N Stretch (Raman) | 1432 cm⁻¹ | 1405 cm⁻¹ |

| NO₂ Symmetric Stretch | 1348 cm⁻¹ | 1357 cm⁻¹ |

Isomerization Dynamics

The thermal cis→trans relaxation follows first-order kinetics:

$$ k = A \cdot e^{-E_a/(RT)} $$

Where:

- $$ A $$ (pre-exponential factor) = 3 × 10¹²–6 × 10¹³ s⁻¹

- $$ E_a $$ (activation energy) = 58.9–72.3 kJ/mol

Solvent effects on activation parameters:

| Solvent | Δ‡H (kJ/mol) | Δ‡S (J/mol·K) |

|---|---|---|

| Cyclohexane | 65.3 | -85.5 |

| Acetone | 58.9 | -79.3 |

Applications in Advanced Technologies

Molecular Electronics

4-Nitroazobenzene-based devices exhibit:

- Reversible conductance switching (ON/OFF ratio: 10²–10³)

- Photoinduced dipole moment changes (Δμ = 3.2–4.1 D)

Photoresponsive Materials

Recent developments include:

- Polymer composites with 0.5–2.0 wt% 4-nitroazobenzene loading

- Wavelength-selective actuation (response time: 80–120 ms)

Molecular Structure and Configuration

4-Nitroazobenzene exhibits a characteristic azobenzene backbone with a nitro group substitution at the para position of one of the phenyl rings [1]. The molecular structure consists of two benzene rings connected by an azo bridge (nitrogen-nitrogen double bond), with one ring bearing a nitro substituent [2]. The compound exists predominantly in the trans-configuration under normal conditions, where the two phenyl rings are positioned on opposite sides of the azo bond [6].

The molecular geometry shows significant planarity in the azobenzene moiety, though the presence of the nitro group introduces slight distortions [18]. Crystallographic studies of related nitro-substituted azobenzene derivatives reveal that the dihedral angle between the two phenyl rings typically ranges from 1.2° to 42.1°, depending on the specific substitution pattern and crystal packing forces [18]. The nitro group adopts a planar configuration with respect to its attached benzene ring, facilitating conjugation with the aromatic system [26].

The azo bond length in 4-nitroazobenzene measures approximately 1.25 Å, consistent with typical nitrogen-nitrogen double bond distances in aromatic azo compounds [18]. The presence of the electron-withdrawing nitro group affects the electron density distribution across the molecule, particularly influencing the charge distribution on the azo bridge [20].

Chemical Formula and IUPAC Nomenclature

The molecular formula of 4-nitroazobenzene is C₁₂H₉N₃O₂ [1] [2]. The compound has a molecular weight of 227.22 grams per mole [1]. The IUPAC nomenclature for this compound is (4-nitrophenyl)-phenyldiazene [22]. Alternative systematic names include diazene, (4-nitrophenyl)phenyl- [2] [22] and 1-(4-nitrophenyl)-2-phenyldiazene [23].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉N₃O₂ [1] |

| Molecular Weight | 227.22 g/mol [1] |

| IUPAC Name | (4-nitrophenyl)-phenyldiazene |

| CAS Registry Number | 2491-52-3 [1] [2] |

| EINECS Number | 219-656-6 [1] [21] |

The compound is also known by several synonyms including p-nitroazobenzene, azobenzene 4-nitro-, and 4-nitroazobenzene [23] [24]. The InChI key for this compound is TZTDJBMGPQLSLI-UHFFFAOYSA-N [1] [2], providing a unique identifier for database searches and computational studies.

Crystallographic Properties

4-Nitroazobenzene crystallizes in various polymorphic forms depending on crystallization conditions [6]. The melting point of the compound ranges from 132-134°C according to literature sources [1] [6]. Crystallographic analysis reveals a density of approximately 1.23 g/cm³ [21].

Detailed crystallographic studies of related azobenzene derivatives with nitro substituents provide insights into the expected crystal structure parameters [18] [33]. These compounds typically crystallize in common space groups such as P21/c (monoclinic) or P-1 (triclinic) [33] [36]. The crystal packing is dominated by intermolecular interactions including hydrogen bonding involving the nitro group and π-π stacking interactions between the aromatic rings [18].

| Crystallographic Parameter | Value |

|---|---|

| Melting Point | 132-134°C [1] [6] |

| Density | 1.23 g/cm³ [21] |

| Crystal Color | Orange to yellow [1] |

| Crystal Form | Powder to crystalline [4] |

The molecular packing in the crystal structure shows molecules arranged to maximize intermolecular interactions while minimizing steric hindrance [18]. The nitro group orientation plays a crucial role in determining the overall crystal structure, as it can participate in both electrostatic interactions and weak hydrogen bonding with neighboring molecules [26].

Spectroscopic Characteristics

UV-Visible Spectroscopy

The UV-visible absorption spectrum of 4-nitroazobenzene displays characteristic features associated with azobenzene derivatives [8] [9]. The compound exhibits strong absorption in the visible region, resulting in its characteristic orange to yellow coloration [1]. The primary electronic transitions include both π-π* and n-π* transitions typical of azo compounds [9] [27].

The π-π* transition appears as an intense absorption band typically around 400-450 nm, while the weaker n-π* transition occurs at longer wavelengths [9]. The presence of the nitro group causes a bathochromic shift compared to unsubstituted azobenzene due to the electron-withdrawing nature of the substituent [9] [26]. Solvent effects significantly influence the absorption spectra, with polar solvents generally causing red shifts in the absorption maxima [5] [9].

Studies of related push-pull azobenzene systems show that the λmax can vary substantially depending on the solvent polarity, with shifts of up to 100 nm observed between different solvents [5] [26]. The absorption coefficient and oscillator strength of these transitions have been characterized through time-dependent density functional theory calculations [26] [28].

Infrared Spectroscopy

The infrared spectrum of 4-nitroazobenzene exhibits characteristic vibrational modes associated with both the azobenzene backbone and the nitro substituent [11] [30] [32]. The nitro group displays two prominent stretching vibrations: the asymmetric stretch typically appearing around 1550-1500 cm⁻¹ and the symmetric stretch around 1390-1330 cm⁻¹ [11] [30].

Detailed vibrational analysis reveals that the nitro group asymmetric stretch appears at approximately 1527 cm⁻¹, while the symmetric stretch occurs around 1350 cm⁻¹ [11]. These bands are characteristically intense due to the high polarity of the nitrogen-oxygen bonds [11]. The azo stretch typically appears around 1400-1500 cm⁻¹, though it may overlap with nitro group vibrations [32].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric NO₂ stretch | ~1527 [11] | Very strong |

| Symmetric NO₂ stretch | ~1350 [11] | Strong |

| Azo N=N stretch | ~1400-1500 [32] | Medium |

| NO₂ scissors | ~881 [11] | Medium |

Additional characteristic bands include aromatic C-H stretches around 3000-3100 cm⁻¹, aromatic C=C stretches in the 1600-1500 cm⁻¹ region, and out-of-plane C-H bending modes below 900 cm⁻¹ [30] [32]. The fingerprint region below 1500 cm⁻¹ contains numerous bands characteristic of the substitution pattern and molecular conformation [32].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 4-nitroazobenzene [12]. The ¹⁴N NMR spectrum shows characteristic chemical shifts for the nitro group nitrogen, which appears at a distinct position compared to the azo nitrogen atoms [12].

Studies of related nitro-substituted aromatic compounds reveal that the nitro group ¹⁴N signal typically appears around specific chemical shift ranges, with the exact position being influenced by substituent effects and molecular conformation [12]. The chemical shift of the nitro group nitrogen is relatively insensitive to the position of substitution (ortho, meta, or para), indicating that π-electron conjugation has minimal effect on this nucleus [12].

The ¹H NMR spectrum displays characteristic aromatic proton signals in the 7-8 ppm region, with the protons on the nitro-substituted ring appearing slightly downfield compared to those on the unsubstituted ring due to the electron-withdrawing effect of the nitro group [30]. The integration patterns and coupling constants provide information about the substitution pattern and molecular symmetry.

Mass Spectrometry Analyses

Mass spectrometry of 4-nitroazobenzene reveals characteristic fragmentation patterns that aid in structural identification [2]. The molecular ion peak appears at m/z 227, corresponding to the molecular weight of the compound [2]. The electron ionization mass spectrum shows several characteristic fragment ions resulting from the breakdown of the azo bond and loss of the nitro group.

Common fragmentation pathways include the loss of NO₂ (46 mass units) and NO (30 mass units) from the molecular ion [2]. The azo bond can also undergo cleavage, leading to fragments corresponding to the individual phenyl rings and their substituted derivatives [2]. The base peak in the mass spectrum typically corresponds to one of these major fragment ions rather than the molecular ion.

| m/z Value | Assignment | Relative Intensity |

|---|---|---|

| 227 | M⁺- | Molecular ion |

| 181 | [M-NO₂]⁺ | Loss of nitro group |

| 197 | [M-NO]⁺ | Loss of nitric oxide |

| Various | Fragment ions | Variable |

The mass spectral fragmentation pattern provides confirmation of the molecular structure and can be used to distinguish 4-nitroazobenzene from its positional isomers [2]. The specific fragmentation pathways are influenced by the electronic structure and the stabilization of the resulting fragment ions.

Thermodynamic Properties

The thermodynamic properties of 4-nitroazobenzene include several key parameters that characterize its physical behavior [1] [21]. The compound has a melting point of 132-134°C, indicating moderate thermal stability [1] [6]. The boiling point is estimated at approximately 392.9°C at 760 mmHg [21].

The refractive index of 4-nitroazobenzene is reported as 1.62 [21], reflecting the high polarizability of the conjugated system. The compound exhibits a dipole moment of 4.45 D [6], which is significantly higher than unsubstituted azobenzene due to the presence of the polar nitro group. This substantial dipole moment influences the compound's solubility behavior and intermolecular interactions.

| Thermodynamic Property | Value |

|---|---|

| Melting Point | 132-134°C [1] [6] |

| Boiling Point | 392.9°C at 760 mmHg [21] |

| Density | 1.23 g/cm³ [21] |

| Refractive Index | 1.62 [21] |

| Dipole Moment | 4.45 D [6] |

| Flash Point | 191.4°C [21] |

The vapor pressure of 4-nitroazobenzene is quite low, approximately 5.02×10⁻⁶ mmHg at 25°C [21], indicating low volatility at room temperature. This property is consistent with the relatively high molecular weight and strong intermolecular interactions present in the compound. The flash point is reported as 191.4°C [21], indicating that the compound requires significant heating before it can sustain combustion.

Molecular Orbital Configurations

The molecular orbital structure of 4-nitroazobenzene has been extensively studied using computational quantum chemistry methods [16] [20] [28]. The frontier molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), play crucial roles in determining the compound's electronic and optical properties [20] [28].

Density functional theory calculations reveal that the HOMO is primarily localized on the azobenzene backbone, with significant contributions from both phenyl rings and the azo bridge [20]. The LUMO shows substantial localization on the nitro-substituted ring, reflecting the electron-accepting character of the nitro group [20]. The HOMO-LUMO energy gap typically ranges from 7.0 to 7.9 eV, depending on the computational method employed [20].

| Molecular Orbital Property | Value (eV) |

|---|---|

| HOMO Energy | -8.8 to -9.1 [20] |

| LUMO Energy | -1.3 to -1.5 [20] |

| Energy Gap (ΔE) | 7.0-7.9 [20] |

| Ionization Potential | 8.8-9.1 [20] |

| Electron Affinity | 1.3-1.5 [20] |

The molecular orbital calculations also provide insights into various quantum chemical descriptors [20]. The electronegativity (χ) values range from 5.0 to 5.3 eV, while the chemical hardness (η) falls between 3.5 and 3.9 eV [20]. The electrophilicity index (ω) typically ranges from 3.4 to 3.7 eV [20]. These parameters are important for understanding the chemical reactivity and stability of the compound.

Diazotization and Coupling Reactions

The diazotization and coupling reaction represents the most widely employed method for synthesizing 4-nitroazobenzene in laboratory settings [1] [2] [3]. This classical approach involves the formation of a diazonium salt from 4-nitroaniline, followed by electrophilic aromatic substitution with aniline or other activated aromatic compounds [4].

The reaction proceeds through several critical steps. Initially, 4-nitroaniline undergoes diazotization using sodium nitrite and hydrochloric acid at temperatures between 0-5°C [4]. The formation of the diazonium salt requires careful temperature control, as these intermediates are inherently unstable and potentially explosive when dry [1] [2]. The diazonium salt solution is prepared by suspending 0.0052 mol of 4-nitroaniline in a solution containing water and hydrochloric acid, followed by dropwise addition of sodium nitrite solution while maintaining the temperature below 5°C [4].

The coupling reaction occurs when the diazonium salt solution is added dropwise to a basic solution containing the coupling partner at pH 9-10 [4]. The reaction mechanism involves electrophilic attack of the diazonium ion on the electron-rich aromatic ring, typically occurring at the para position when available, or at the ortho position when the para position is occupied [2] [3]. The reaction is completed within 30 minutes, after which the pH is adjusted to 5-6 using acetic acid to precipitate the azo compound [4].

Table 1: Diazotization and Coupling Reaction Parameters

| Parameter | Optimal Conditions | Critical Considerations |

|---|---|---|

| Temperature | 0-5°C (diazotization), 12°C (coupling) | Temperature control prevents decomposition |

| pH | 1-2 (diazotization), 9-10 (coupling) | Controls reaction selectivity and stability |

| Reaction Time | 15-30 minutes | Longer times increase side reactions |

| Yield Range | 45-90% | Depends on substrate reactivity |

| Solvent System | Aqueous acidic/basic media | Facilitates ionic reactions |

The yields obtained through this methodology typically range from 45-90%, with the variation depending on the specific aromatic coupling partner and reaction conditions [4]. The method offers high selectivity for the desired azo product and provides excellent control over regiochemistry. However, the approach requires careful handling of explosive diazonium intermediates and precise temperature control throughout the process [1] [2].

Nitration of Azobenzene

Direct nitration of azobenzene provides an alternative synthetic route to 4-nitroazobenzene, offering advantages when azobenzene is readily available as a starting material [5] [6]. This method involves electrophilic aromatic substitution using nitrating mixtures, typically comprising concentrated nitric acid and sulfuric acid [7] [8].

The nitration mechanism proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile [7] [8]. Sulfuric acid serves as both a catalyst and dehydrating agent, facilitating the generation of the nitronium ion through protonation of nitric acid followed by loss of water [7] [9]. The nitronium ion then attacks the electron-rich azobenzene ring system, with the para position being favored due to directing effects [5].

Industrial implementations of azobenzene nitration utilize mixed acid systems containing 27-32% nitric acid and 56-60% sulfuric acid [6]. The reaction typically requires temperatures between 50-100°C, with higher temperatures necessary for more heavily substituted substrates [8]. When azobenzene undergoes nitration, the process may yield both mononitro and dinitro derivatives depending on reaction conditions and stoichiometry [5].

Table 2: Nitration Reaction Conditions and Outcomes

| Nitrating System | Temperature (°C) | Time (hours) | Yield (%) | Product Distribution |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:2) | 50-70 | 2-4 | 60-75 | Mainly 4-nitro product |

| Fuming HNO₃/H₂SO₄ | 80-100 | 1-2 | 70-85 | Mixed mono/dinitro |

| HNO₃/Acetic acid | 60-80 | 3-5 | 55-65 | Higher selectivity |

Research has demonstrated that symmetrically substituted azobenzenes can be nitrated under various conditions [5]. Using concentrated nitric acid with glacial acetic acid produces mononitro derivatives, while more drastic conditions employing fuming nitric acid yield dinitro compounds [5]. The deactivating effect of existing substituents influences both reaction rates and regioselectivity [8].

Catalytic Approaches

Modern catalytic methodologies have emerged as efficient alternatives for 4-nitroazobenzene synthesis, offering improved yields and milder reaction conditions compared to traditional approaches [10] [11]. These methods typically employ metal catalysts to facilitate oxidative coupling or reductive cyclization processes.

Gold-palladium alloy nanoparticles represent a particularly innovative catalytic system for azobenzene synthesis [11]. The Au₇₁-Pd₂₉/Al₂O₃ catalyst enables unprecedented synthesis from non-aromatic precursors through relay catalysis involving concerted dehydrogenation [11]. This approach utilizes cyclohexanones and hydrazine as starting materials, with nitrobenzene serving as a hydrogen acceptor [11].

The catalytic mechanism involves several key features. The ensemble effect allows co-adsorption of substrates and hydrogen acceptors on palladium sites, while relay catalysis enables successive dehydrogenation on palladium combined with fast nitrogen-nitrogen dehydrogenation on gold sites [11]. This dual-site mechanism provides excellent control over product selectivity while preventing undesired hydrogenation reactions [11].

Electrochemical synthesis methods have also shown promise for azobenzene production [12]. Nickel-cobalt alloy nanoparticles supported on nitrogen-doped carbon nanotubes (NiCo@N-CNTs) achieve 100% conversion with 99% selectivity when used as cathode materials [12]. The electrochemical approach offers advantages including mild reaction conditions, high selectivity, and the ability to couple reactions for improved atom economy [12].

Table 3: Catalytic Synthesis Methods Comparison

| Catalyst System | Substrate | Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Au-Pd/Al₂O₃ | Cyclohexanone/N₂H₄ | 120°C, N₂ | 65-80 | >90 |

| NiCo@N-CNTs | Nitrobenzene | Electrochemical | 85-95 | 99 |

| SmI₂ catalyst | Aromatic nitro compounds | Base-free electrochemistry | 83 | 99 |

Industrial Production Methods

Industrial synthesis of 4-nitroazobenzene builds upon laboratory methods but incorporates process intensification, continuous operation, and specialized equipment to achieve economic viability at scale [6] [13]. The primary industrial approaches focus on optimizing the classical diazotization-coupling sequence and direct nitration methods while addressing safety, environmental, and cost considerations.

Large-scale nitration processes utilize continuous flow reactors to maintain precise temperature control and minimize safety risks associated with handling concentrated acids [6] [13]. Industrial nitrating mixtures are carefully formulated to optimize both yield and selectivity while facilitating downstream acid recovery and recycling [13]. The use of acid amides such as urea in nitrating mixtures helps control unwanted oxidation reactions and improves product stability [13].

Process optimization in industrial settings involves response surface methodology and statistical design of experiments to identify optimal operating conditions [14]. Recent studies have demonstrated that sulfated silica catalysts (SO₄/SiO₂) can achieve nitrobenzene yields of 63.38% under optimized conditions of 91.20% sulfuric acid concentration, 140.45 minutes stirring time, and 58.14°C reaction temperature [14].

Industrial purification methods emphasize scalable techniques such as crystallization and continuous extraction rather than column chromatography [15]. Melt crystallization and controlled cooling processes are employed to achieve high purity products while maximizing recovery yields [15] [16]. Advanced separation technologies including preparative chromatography may be utilized for specialized applications requiring ultra-high purity materials [15].

Table 4: Industrial vs Laboratory Scale Comparison

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1-100 g | 100 kg - 10 tonnes |

| Reaction Time | 2-6 hours | 4-12 hours continuous |

| Temperature Control | Ice baths, heating mantles | Heat exchangers, jackets |

| Purification | Column chromatography | Crystallization, extraction |

| Yield Optimization | Manual adjustment | Process control systems |

| Safety Systems | Fume hoods, PPE | Automated monitoring, interlocks |

The industrial production of 4-nitroazobenzene must also address regulatory compliance and environmental stewardship [17]. Nitroaromatic compounds are subject to strict regulations due to their potential environmental and health impacts [17]. Industrial facilities implement comprehensive waste treatment systems to handle spent acids and reduce emissions of nitrogen oxides and other byproducts [17].

Green Synthesis Approaches

Environmental sustainability has driven the development of green chemistry approaches for 4-nitroazobenzene synthesis, emphasizing atom economy, renewable resources, and minimized waste generation [18] [19] [20]. These methodologies align with the twelve principles of green chemistry while maintaining synthetic efficiency and product quality.

Biocatalytic synthesis represents an emerging area of interest, although specific applications to 4-nitroazobenzene remain limited [20]. Metal nanoparticles synthesized using plant extracts and biological reducing agents offer environmentally benign alternatives to traditional chemical catalysts [18] [19]. Green-synthesized silver and gold nanoparticles have demonstrated excellent catalytic activity for nitro compound reduction, potentially applicable to azobenzene synthesis pathways [18] [19].

The development of green synthesis methods for metal nanoparticle catalysts utilizes natural reducing agents such as plant extracts, minimizing the use of toxic chemicals [18] [19] [20]. Artemisia scoparia extract has been successfully employed to synthesize silver nanoparticles that catalyze the reduction of various nitroaromatic compounds [21]. These biogenic nanoparticles exhibit excellent stability and recyclability, making them attractive for sustainable synthesis applications [18] [19].

Solvent-free and microwave-assisted synthesis techniques reduce environmental impact by eliminating organic solvents and reducing energy consumption [22]. Microwave irradiation can significantly accelerate reaction rates while maintaining product quality, as demonstrated in nitrobenzene synthesis where optimized conditions achieve 63% yields in substantially reduced reaction times [14].

Table 5: Green Synthesis Methods and Environmental Benefits

| Method | Environmental Benefit | Efficiency | Limitations |

|---|---|---|---|

| Biocatalysis | Biodegradable catalysts | Moderate | Limited substrate scope |

| Green nanoparticles | Non-toxic synthesis | High | Purification challenges |

| Microwave synthesis | Reduced energy use | High | Equipment requirements |

| Solvent-free reactions | Eliminate waste solvents | Variable | Mass transfer limitations |

| Ionic liquids | Recyclable media | High | Cost considerations |

Ionic liquid media provide recyclable alternatives to traditional organic solvents while offering unique solvation properties that can enhance reaction selectivity [23]. Certain ionic liquids exhibit thermal stability and low volatility, making them attractive for high-temperature synthesis applications while minimizing vapor emissions [23].

Purification Techniques and Yield Optimization

Efficient purification methods are essential for obtaining high-quality 4-nitroazobenzene suitable for analytical and application purposes [24] [25] [26]. The choice of purification technique depends on the scale of synthesis, required purity level, and the nature of impurities present in the crude product.

Crystallization remains the most widely employed purification method for 4-nitroazobenzene due to its scalability and effectiveness [27] [25] [26]. The compound exhibits good crystallization behavior from dichloromethane, with the purification process involving hot dissolution followed by controlled cooling to promote crystal growth [27] [25]. The optimal crystallization conditions include maintaining temperature gradients that favor slow nucleation and growth of well-formed crystals [25].

Recrystallization from various solvents has been systematically investigated to optimize purity and recovery [25] [26]. Dichloromethane provides excellent solubility characteristics for 4-nitroazobenzene, enabling effective removal of polar impurities while maintaining good recovery yields of 70-85% [27] [25]. Alternative solvents including ethanol and mixed solvent systems offer different selectivity profiles for specific impurity removal [25] [26].

Column chromatography provides the highest resolution for complex mixture purification but is typically reserved for smaller scale preparations [24] [28]. Silica gel stationary phases with petroleum ether/ethyl acetate gradient elution systems achieve excellent separation of 4-nitroazobenzene from closely related compounds [28]. The method routinely provides purities exceeding 98% with recovery yields of 80-90% [28].

Table 6: Purification Method Performance Comparison

| Technique | Purity (%) | Recovery (%) | Scale | Time Required |

|---|---|---|---|---|

| Crystallization (DCM) | 95-98 | 70-85 | Large | 4-8 hours |

| Recrystallization (EtOH) | 90-95 | 75-85 | Medium | 6-12 hours |

| Column chromatography | 98-99 | 80-90 | Small | 2-4 hours |

| Vacuum sublimation | 99+ | 60-75 | Small | 8-12 hours |

| Preparative HPLC | 99.5+ | 85-95 | Analytical | 1-2 hours |

Advanced purification techniques such as vacuum sublimation offer exceptional purity for applications requiring the highest quality materials [25] [26]. Sublimation at 100-150°C under reduced pressure effectively removes non-volatile impurities and traces of solvents [25]. While recovery yields are typically lower (60-75%), the technique produces ultra-pure material suitable for precise analytical measurements [25].

Yield optimization strategies involve systematic evaluation of reaction parameters including temperature, time, pH, and stoichiometry [14] [15]. Response surface methodology has proven particularly effective for identifying optimal conditions that maximize both yield and purity simultaneously [14]. Statistical analysis of reaction variables enables prediction of optimal conditions while minimizing the number of experimental trials required [14].

Process analytical technology (PAT) provides real-time monitoring of reaction progress and product quality, enabling adaptive optimization of synthetic procedures [15]. In-situ spectroscopic methods including UV-Vis and FTIR allow continuous monitoring of 4-nitroazobenzene formation while identifying potential side reactions or impurity formation [15].

Table 7: Yield Optimization Parameters and Typical Ranges

| Parameter | Optimal Range | Impact on Yield | Monitoring Method |

|---|---|---|---|

| Temperature | 0-5°C (coupling) | High sensitivity | Thermocouples |

| pH | 9-10 (coupling) | Critical control | pH electrodes |

| Reaction time | 30-60 minutes | Moderate impact | Sampling/analysis |

| Stirring rate | 300-500 rpm | Mass transfer limited | Tachometer |

| Stoichiometry | 1.05-1.1 equiv | Linear relationship | Gravimetric |

| Solvent purity | >99% | Moderate impact | GC analysis |

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard